molecular formula C7H8O4 B3327277 2-Oxotetrahydrofuran-3-yl acrylate CAS No. 328249-37-2

2-Oxotetrahydrofuran-3-yl acrylate

Cat. No. B3327277
CAS RN: 328249-37-2
M. Wt: 156.14 g/mol
InChI Key: MWMWRSCIFDZZGW-UHFFFAOYSA-N
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Description

2-Oxotetrahydrofuran-3-yl acrylate is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . This compound is used in various chemical reactions and has several suppliers globally .


Molecular Structure Analysis

The molecular structure of 2-Oxotetrahydrofuran-3-yl acrylate consists of 7 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 156.042252 .


Physical And Chemical Properties Analysis

2-Oxotetrahydrofuran-3-yl acrylate has a predicted boiling point of 285.9±33.0 °C and a predicted density of 1.21±0.1 g/cm3 .

Scientific Research Applications

Polymerization and Material Science

  • Reversible Addition-Fragmentation Chain Transfer Polymerization : 2-Oxotetrahydrofuran-3-yl 9H-carbazole-9-carbodithioate (OTCC) has been used in reversible addition-fragmentation chain transfer (RAFT) polymerizations of styrene and methyl acrylate, demonstrating effective control and exhibiting "living"/controlled characteristics. These polymers show enhanced fluorescence in certain conditions, indicating potential applications in fluorescence-based materials (Zhou et al., 2007).

  • Polyfunctional Acrylic Non-Isocyanate Hydroxyurethanes : These are used in photocurable thermosets, beneficial for applications like 3D printing. The synthesis involves (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate, which shows significant potential in polymer-based technologies (Schimpf et al., 2019).

Chemical Synthesis and Catalysis

  • Synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylates : A novel synthesis method for these compounds via a base-catalyzed tandem reaction showcases the versatility of 2-oxotetrahydrofuran-3-yl acrylate derivatives in organic synthesis (Fan et al., 2014).

  • Catalysis in Selective Oxidation of Alcohols : N-(2-Oxotetrahydrothiophen-3-yl)acrylamide, a derivative, has been used to create magnetically recoverable catalysts, showing high activity in the selective aerobic oxidation of alcohols to aldehydes and ketones (Dehghan et al., 2015).

properties

IUPAC Name

(2-oxooxolan-3-yl) prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-2-6(8)11-5-3-4-10-7(5)9/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMWRSCIFDZZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxotetrahydrofuran-3-yl acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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